Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)-
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Overview
Description
Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)-, also known as (S)-4-(1,1-dimethylethoxy)-a-methylbenzenemethanamine, is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a benzenemethanamine core structure substituted with a 4-(1,1-dimethylethoxy) group and an a-methyl group in the (S)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- typically involves the reaction of 4-(tert-butoxy)benzaldehyde with appropriate reagents to introduce the a-methyl group and the amine functionality . The reaction conditions often include the use of reducing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.
Scientific Research Applications
Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving biological systems to understand its interactions and effects on different biological pathways.
Medicine: The compound can be investigated for its potential therapeutic properties and its role in drug development.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its use and the biological system being studied. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- include:
- Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, ®-
- Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-
- Benzenemethanamine derivatives with different substituents on the benzene ring
Uniqueness
The uniqueness of Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- lies in its specific (S)-configuration and the presence of the 4-(1,1-dimethylethoxy) group
Properties
IUPAC Name |
(1S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABPKRKFRDALK-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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